N-butyl-6-fluoropyridin-2-amine
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Overview
Description
N-butyl-6-fluoropyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-6-fluoropyridin-2-amine typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halides or nitro groups in position 2 are often used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves the use of cost-effective and readily available reagents. The process is designed to be scalable, with high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-butyl-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium fluoride or potassium fluoride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines .
Scientific Research Applications
N-butyl-6-fluoropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of N-butyl-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. This can affect various pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
- 2-Amino-6-fluoropyridine
- 4-Fluoropyridine
- 2,4,6-Trifluoropyridine
Comparison: N-butyl-6-fluoropyridin-2-amine is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity compared to other fluorinated pyridines. The butyl group can also affect the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C9H13FN2 |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
N-butyl-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C9H13FN2/c1-2-3-7-11-9-6-4-5-8(10)12-9/h4-6H,2-3,7H2,1H3,(H,11,12) |
InChI Key |
HGSYUZYLXOQXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=CC=C1)F |
Origin of Product |
United States |
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